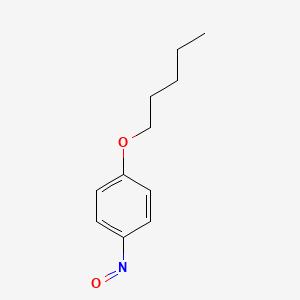
p-Nitrosophenyl pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrosophenyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a nitrosophenyl group and a pentyl group connected via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrosophenyl pentyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. For this compound, the reaction would involve the nitrosophenyl alkoxide and pentyl halide under basic conditions .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Nitrosophenyl pentyl ether can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of phenol and alkyl halide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for the cleavage of the ether bond.
Major Products Formed:
Oxidation: Formation of p-Nitrophenyl pentyl ether.
Reduction: Formation of p-Aminophenyl pentyl ether.
Substitution: Formation of phenol and pentyl halide.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrosophenyl pentyl ether is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, perfumes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of p-Nitrosophenyl pentyl ether involves its ability to undergo various chemical reactions due to the presence of the nitroso group and the ether linkage. The nitroso group can participate in redox reactions, while the ether linkage can be cleaved under acidic conditions. These properties make it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- p-Nitrophenyl pentyl ether
- p-Aminophenyl pentyl ether
- Phenyl pentyl ether
Uniqueness: p-Nitrosophenyl pentyl ether is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other ethers. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Eigenschaften
CAS-Nummer |
100690-33-3 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-nitroso-4-pentoxybenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11-7-5-10(12-13)6-8-11/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
KKTUEFLBKSWCII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



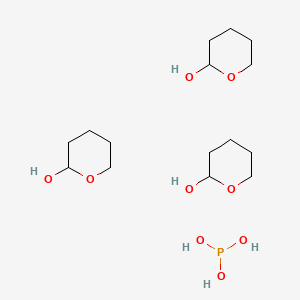
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
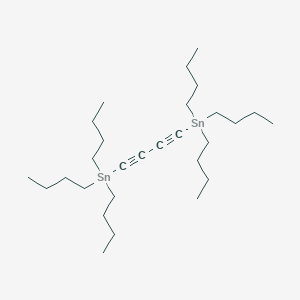
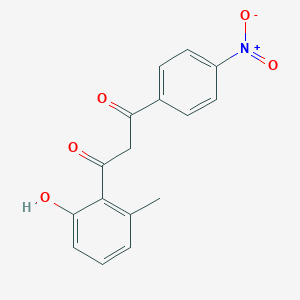
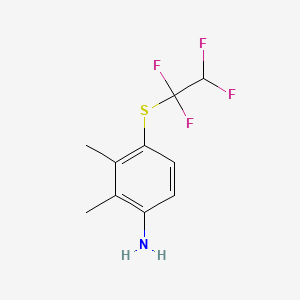

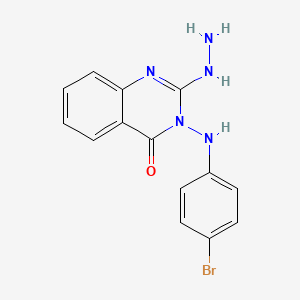
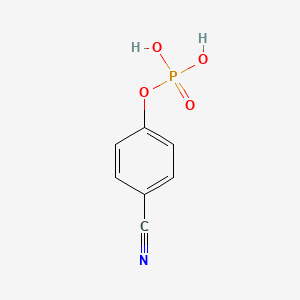
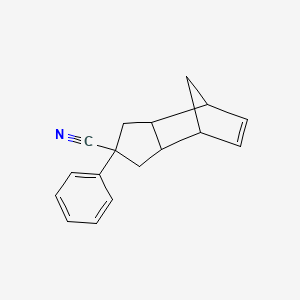
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
